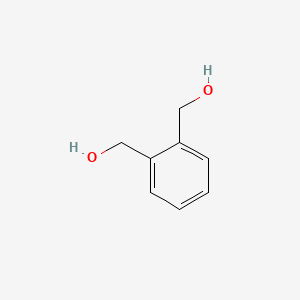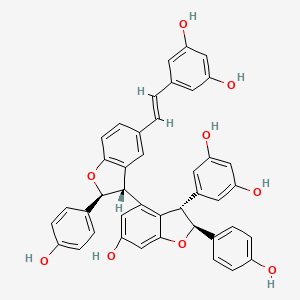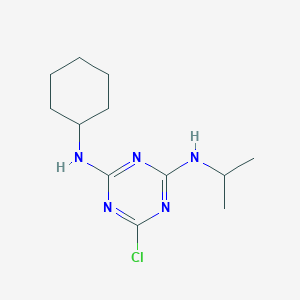
Dichloroisoproterenol, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloroisoproterenol, ®-, also known as Dichloroisoprenaline, was the first beta blocker ever developed. It is a non-selective beta-adrenergic receptor antagonist, meaning it can block both beta-1 and beta-2 adrenergic receptors. This compound has low potency and acts as a partial agonist/antagonist at these receptors .
Vorbereitungsmethoden
The synthesis of Dichloroisoproterenol, ®-, involves several steps. One common method includes the enantioselective organocatalysed epoxidation of terminal alkenes followed by aminolysis reaction of epoxides with isopropylamine under mild reaction conditions . Another method involves the acetylcyanation of prochiral aldehydes catalyzed by a combination of a titanium-based Lewis acid catalyst and a biocatalyst . Industrial production methods often focus on optimizing yield and enantioselectivity, ensuring the production of the desired ®-enantiomer.
Analyse Chemischer Reaktionen
Dichloroisoproterenol, ®-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.
Reduction: Reduction reactions can convert the ketone or aldehyde back to an alcohol.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
Dichloroisoproterenol, ®-, has been used in various scientific research applications:
Chemistry: It serves as a model compound for studying beta-adrenergic receptor antagonists and their interactions.
Biology: Researchers use it to understand the physiological effects of beta-blockers on different biological systems.
Medicine: Although it has low clinical utility, it paved the way for the development of more potent beta-blockers like propranolol.
Industry: It is used in the synthesis of other beta-blockers and related compounds.
Wirkmechanismus
Dichloroisoproterenol, ®-, exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines like epinephrine and norepinephrine. This inhibition prevents the activation of adenylate cyclase, reducing the production of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This leads to decreased heart rate, reduced force of contraction, and vasodilation .
Vergleich Mit ähnlichen Verbindungen
Dichloroisoproterenol, ®-, is unique among beta-blockers due to its low potency and partial agonist/antagonist activity. Similar compounds include:
Pronethalol: A beta-blocker developed from Dichloroisoproterenol but withdrawn due to carcinogenicity.
Propranolol: The first clinically successful beta-blocker, developed from further modifications of Dichloroisoproterenol.
Nifenalol: Another beta-blocker synthesized using similar methods
Dichloroisoproterenol, ®-, remains a significant compound in the history of beta-blockers, providing valuable insights into the development of more effective and safer therapeutic agents.
Eigenschaften
CAS-Nummer |
20879-16-7 |
|---|---|
Molekularformel |
C11H15Cl2NO |
Molekulargewicht |
248.15 g/mol |
IUPAC-Name |
(1R)-1-(3,4-dichlorophenyl)-2-(propan-2-ylamino)ethanol |
InChI |
InChI=1S/C11H15Cl2NO/c1-7(2)14-6-11(15)8-3-4-9(12)10(13)5-8/h3-5,7,11,14-15H,6H2,1-2H3/t11-/m0/s1 |
InChI-Schlüssel |
VKMGSWIFEHZQRS-NSHDSACASA-N |
SMILES |
CC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O |
Isomerische SMILES |
CC(C)NC[C@@H](C1=CC(=C(C=C1)Cl)Cl)O |
Kanonische SMILES |
CC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B1213521.png)
![7,9-dibromo-N-(5-guanidinopentyl)-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carboxamide](/img/structure/B1213523.png)




![2-[[2-[(1-Cyclohexyl-5-tetrazolyl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1213533.png)
![N-[(6-ethoxy-2-oxo-1H-quinolin-3-yl)methyl]-4-fluoro-N-(2-hydroxyethyl)benzamide](/img/structure/B1213534.png)


